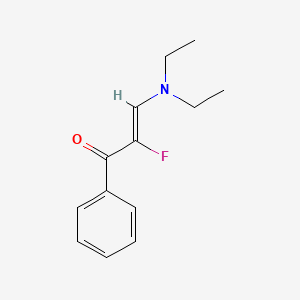
(2Z)-3-(Diethylamino)-2-Fluoro-1-Phenyl-2-Propen-1-One
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2Z)-3-(Diethylamino)-2-Fluoro-1-Phenyl-2-Propen-1-One is an organic compound characterized by its unique structure, which includes a diethylamino group, a fluoro substituent, and a phenyl group attached to a propenone backbone
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (2Z)-3-(Diethylamino)-2-Fluoro-1-Phenyl-2-Propen-1-One typically involves the reaction of diethylamine with a suitable precursor, such as a fluoro-substituted benzaldehyde. The reaction is carried out under controlled conditions to ensure the formation of the desired (2Z) isomer. For example, the reaction may be conducted in a solvent like tetrahydrofuran (THF) at a specific temperature, with the addition of a base to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency and yield, potentially involving continuous flow reactors and automated systems to control reaction parameters precisely.
Analyse Chemischer Reaktionen
Types of Reactions
(2Z)-3-(Diethylamino)-2-Fluoro-1-Phenyl-2-Propen-1-One can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield different reduced forms of the compound.
Substitution: The fluoro and diethylamino groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles for substitution reactions. The conditions vary depending on the desired reaction, such as temperature, solvent, and reaction time.
Major Products
The major products formed from these reactions depend on the specific reaction pathway. For example, oxidation may yield fluoro-substituted ketones, while reduction could produce fluoro-substituted alcohols.
Wissenschaftliche Forschungsanwendungen
(2Z)-3-(Diethylamino)-2-Fluoro-1-Phenyl-2-Propen-1-One has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, enabling the creation of more complex molecules.
Biology: The compound may be studied for its interactions with biological molecules and potential bioactivity.
Medicine: Research may explore its potential as a pharmaceutical intermediate or its effects on biological systems.
Industry: It can be used in the development of new materials or as a reagent in various industrial processes.
Wirkmechanismus
The mechanism of action of (2Z)-3-(Diethylamino)-2-Fluoro-1-Phenyl-2-Propen-1-One involves its interaction with specific molecular targets. The diethylamino group may facilitate binding to certain receptors or enzymes, while the fluoro substituent can influence the compound’s reactivity and stability. The exact pathways and targets depend on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(2Z)-3-(Diethylamino)-2-Chloro-1-Phenyl-2-Propen-1-One: Similar structure but with a chloro substituent instead of fluoro.
(2Z)-3-(Diethylamino)-2-Bromo-1-Phenyl-2-Propen-1-One: Similar structure but with a bromo substituent.
(2Z)-3-(Diethylamino)-2-Iodo-1-Phenyl-2-Propen-1-One: Similar structure but with an iodo substituent.
Uniqueness
The presence of the fluoro substituent in (2Z)-3-(Diethylamino)-2-Fluoro-1-Phenyl-2-Propen-1-One imparts unique properties, such as increased stability and reactivity, compared to its chloro, bromo, and iodo analogs. This makes it particularly valuable in specific applications where these properties are advantageous.
Eigenschaften
Molekularformel |
C13H16FNO |
|---|---|
Molekulargewicht |
221.27 g/mol |
IUPAC-Name |
(Z)-3-(diethylamino)-2-fluoro-1-phenylprop-2-en-1-one |
InChI |
InChI=1S/C13H16FNO/c1-3-15(4-2)10-12(14)13(16)11-8-6-5-7-9-11/h5-10H,3-4H2,1-2H3/b12-10- |
InChI-Schlüssel |
GXHRMVMCKVTZKM-BENRWUELSA-N |
Isomerische SMILES |
CCN(CC)/C=C(/C(=O)C1=CC=CC=C1)\F |
Kanonische SMILES |
CCN(CC)C=C(C(=O)C1=CC=CC=C1)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



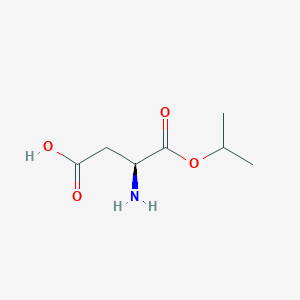
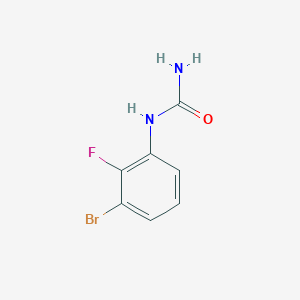
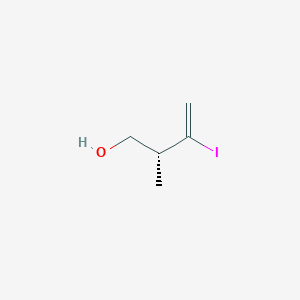
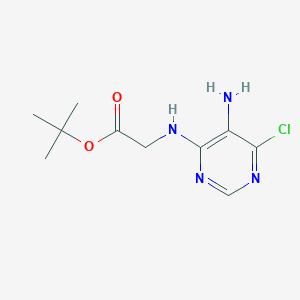
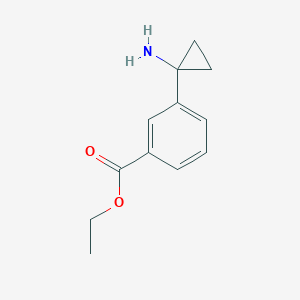
![1-(5,6-Dihydro-8H-imidazo[2,1-c][1,4]oxazin-3-yl)ethan-1-one](/img/structure/B12842530.png)
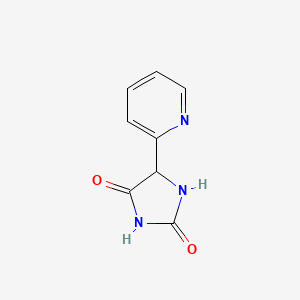
![5-[3-(1,3-Dioxolan-2-yl)phenyl]-1H-indole](/img/structure/B12842534.png)
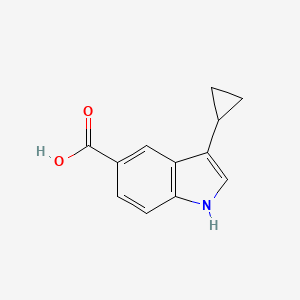

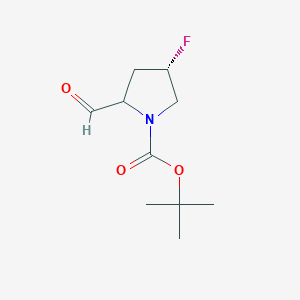
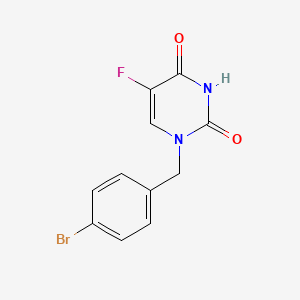
![(1-(Tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[3,4-b]pyridin-4-yl)boronic acid](/img/structure/B12842578.png)
